molecular formula C16H18FN3O4S B2742180 4-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine CAS No. 2034494-05-6

4-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine

Cat. No. B2742180
CAS RN: 2034494-05-6
M. Wt: 367.4
InChI Key: FXMCSAGZUPOCDL-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The compound has a fluoro group, a methoxy group, and a benzenesulfonyl group attached to the pyrrolidine ring, and a methyl group attached to the pyrimidine ring.


Molecular Structure Analysis

The presence of the pyrrolidine and pyrimidine rings would give the molecule a certain degree of rigidity. The different functional groups attached to the pyrrolidine ring would likely have a significant impact on the molecule’s overall shape and properties .

Scientific Research Applications

Corrosion Inhibition

  • A study investigated the properties of piperidine derivatives, including those similar to the specified chemical, for their effectiveness in inhibiting the corrosion of iron. These derivatives demonstrated notable adsorption behaviors and binding energies on iron surfaces, indicating potential applications in corrosion protection (Kaya et al., 2016).

Crystal Structure Analysis

  • Research on a structurally related compound, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, revealed insights into its crystal structure and molecular conformation. This compound was synthesized as a potential antineoplastic agent and studied using X-ray analysis and molecular orbital methods (Banerjee et al., 2002).

Kinase Inhibition

  • In the context of anticancer research, 2,4-Disubstituted-5-fluoropyrimidines, which share a structural motif with the specified compound, have been synthesized as potential kinase inhibitors. These compounds show promise in the development of novel treatments for cancer (Wada et al., 2012).

Herbicide Development

  • A study on new fluoro intermediates for herbicidal sulfonylureas explored compounds with similar structures. These intermediates have been evaluated for their effectiveness as selective post-emergence herbicides, particularly in cotton and wheat (Hamprecht et al., 1999).

Catalytic Applications

  • Sulfonated Schiff base copper(II) complexes, which include derivatives similar to the specified compound, have been studied for their role as catalysts in alcohol oxidation. These complexes demonstrate significant catalytic activity and selectivity, making them valuable in chemical synthesis processes (Hazra et al., 2015).

properties

IUPAC Name

4-[1-(5-fluoro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O4S/c1-11-18-7-5-16(19-11)24-13-6-8-20(10-13)25(21,22)15-9-12(17)3-4-14(15)23-2/h3-5,7,9,13H,6,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMCSAGZUPOCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=C(C=CC(=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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